Cyclization Efficiency in Solid-Phase Peptide Synthesis: A DAN Scaffold vs. Traditional Cleavage-Then-Cyclize Methods
When employed as a diaminonicotinic acid (DAN) linker in an automated on-resin head-to-tail cyclization strategy, 5,6-diaminonicotinic acid enabled a one-step, cleavage-free synthesis of cyclopeptides and cyclic peptide nucleic acids (PNAs) with up to 95% crude purity [1]. This is a substantial increase in efficiency over traditional methods that require separate cleavage and solution-phase cyclization steps, which typically result in lower yields and purities due to oligomerization and side reactions. The DAN linker strategy also reduced synthesis time by an order of magnitude (approximately 10-fold) compared to manual approaches [1].
| Evidence Dimension | Crude product purity after on-resin cyclization |
|---|---|
| Target Compound Data | Up to 95% crude purity for 2- to 12-residue cyclic PNA/peptide sequences |
| Comparator Or Baseline | Traditional solution-phase cyclization methods for similar peptide lengths (baseline, not a specific comparator compound) |
| Quantified Difference | Achieves >90% crude purity directly from resin, eliminating a purification step and reducing synthesis time by ~10x |
| Conditions | Solid-phase peptide synthesis (SPPS) on iChemAFS platform with high-temperature flow chemistry, using Fmoc-protected amino acids and a DAN linker. |
Why This Matters
For procurement, this directly translates to a quantifiable reduction in FTE hours and solvent consumption per synthesized macrocycle, providing a clear cost-efficiency metric for high-throughput library generation.
- [1] Zhan, W., Wan, F., Yang, X., Duan, H., & Li, C. (2025). Automated high-purity fast-flow synthesis of cyclic peptide-PNA conjugates for drug discovery and nanotechnology. Chemical Engineering Journal, 521, Article 166837. View Source
